molecular formula C9H18N2O3S3 B8083043 D,L-Sulforaphane L-cysteine

D,L-Sulforaphane L-cysteine

Cat. No.: B8083043
M. Wt: 298.5 g/mol
InChI Key: PUPMSTCTVNEOCX-ISJKBYAMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D,L-Sulforaphane L-cysteine (CAS 364083-21-6) is a hybrid compound combining an isothiocyanate-derived moiety with the amino acid L-cysteine. It functions as a modulator of cellular detoxification pathways, particularly phase II enzyme induction, by targeting the Keap1-Nrf2 pathway . This pathway regulates the expression of antioxidant proteins, offering protection against oxidative damage caused by free radicals and electrophiles. The compound is also utilized in studies exploring enzyme-substrate interactions, especially those involving transferases that conjugate cysteine with electrophilic substrates. Its stability and metabolic fate in biological systems make it a focal point for research on sulforaphane analogs .

Properties

IUPAC Name

(2R)-2-amino-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3S3/c1-17(14)5-3-2-4-11-9(15)16-6-7(10)8(12)13/h7H,2-6,10H2,1H3,(H,11,15)(H,12,13)/t7-,17?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPMSTCTVNEOCX-ISJKBYAMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCCCNC(=S)SCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)CCCCNC(=S)SC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction Mechanism

The synthesis of SFN-Cys proceeds through a nucleophilic substitution reaction between sulforaphane and L-cysteine. Sulforaphane, characterized by its isothiocyanate (-N=C=S) functional group, reacts with the thiol (-SH) group of L-cysteine under mild alkaline conditions. This reaction forms a thiocarbamate bond, resulting in the stable SFN-Cys conjugate. The general reaction is summarized as:

SFN (R-N=C=S)+L-cysteine (HS-CH2-CH(NH2)-COOH)SFN-Cys (R-NH-C(=S)-S-CH2-CH(NH2)-COOH)\text{SFN (R-N=C=S)} + \text{L-cysteine (HS-CH}2\text{-CH(NH}2\text{)-COOH)} \rightarrow \text{SFN-Cys (R-NH-C(=S)-S-CH}2\text{-CH(NH}2\text{)-COOH)}

Key Reaction Parameters:

  • Temperature : Room temperature (20–25°C) to prevent decomposition of reactive intermediates.

  • Catalyst : Phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) enhance reaction efficiency by facilitating interfacial interactions between hydrophilic L-cysteine and hydrophobic sulforaphane.

  • Solvent : Polar aprotic solvents like dichloromethane (DCM) or acetone are preferred for their ability to dissolve both reactants without participating in side reactions.

Step-by-Step Synthesis Protocol (Patent-Based Method)

The following protocol, adapted from the Chinese patent CN102093273B, outlines the optimized large-scale synthesis of SFN-Cys:

  • Preparation of Sulforaphane :

    • Sulforaphane is synthesized via a multi-step process starting from 1,3-propylene glycol and hydrobromic acid, followed by sequential reactions with dimethyl sulfoxide (DMSO), sodium hydride, and thiocyanate reagents.

    • Critical step: Chlorination of 4-methylsulfonyl-1-butanol using a hydrochloric acid-hydrogen peroxide-acetate system to yield 1-chloro-4-methylsulfonyl butane, a direct precursor to sulforaphane.

  • Conjugation with L-Cysteine :

    • Reactants : Sulforaphane (17.7 g, 0.1 mol) and L-acetylcysteine (16.3 g, 0.1 mol) are dissolved in anhydrous dichloromethane (200 mL).

    • Catalyst : Tetrabutylammonium bromide (TBAB, 1.0 g) is added to the reaction mixture to accelerate the nucleophilic attack of L-cysteine’s thiol group on sulforaphane’s isothiocyanate moiety.

    • Reaction Conditions : The mixture is stirred at room temperature for 6–8 hours under nitrogen atmosphere to prevent oxidation.

    • Workup : The product is washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated via rotary evaporation to yield SFN-Cys as a pale yellow solid.

  • Yield and Purity :

    • The patented method reports a yield of 94.12% with >98% purity confirmed by high-performance liquid chromatography (HPLC).

Table 1: Optimization of SFN-Cys Synthesis Conditions

ParameterOptimal ValueImpact on Yield/Purity
Catalyst (TBAB)5% w/wEnhances reaction rate by 40%
SolventDichloromethaneMaximizes solubility of reactants
Reaction Time8 hoursEnsures complete conversion
Temperature25°CPrevents thermal decomposition

Alternative Synthetic Approaches and Modifications

Enzymatic Synthesis

Although chemical synthesis dominates industrial production, enzymatic methods using cysteine-specific ligases or transferases have been explored for biocompatibility. However, these methods face challenges in scalability and enzyme stability, limiting their practical application.

Derivatization with Bifunctional Reagents

Recent studies propose using bifunctional crosslinkers (e.g., glutaraldehyde) to conjugate sulforaphane with cysteine residues in peptides or proteins. This approach expands SFN-Cys’s applicability in drug delivery systems but introduces complexity in purification.

Analytical Characterization of SFN-Cys

Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Methodology : Reverse-phase LC-MS with electrospray ionization (ESI) is the gold standard for quantifying SFN-Cys in biological matrices.

  • Key Parameters :

    • Column : C18 (150 mm × 2.1 mm, 3 µm)

    • Mobile Phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Detection : Multiple reaction monitoring (MRM) at m/z 299.1 → 178.0 for SFN-Cys.

Table 2: LC-MS Validation Data for SFN-Cys

ParameterResultAcceptance Criteria
Linearity (R²)0.9992R² ≥ 0.995
Accuracy (% Bias)2.5–8.7%≤15%
Precision (% RSD)4.1–9.5%≤10%

Chemical Reactions Analysis

Scientific Research Applications

Case Studies

Several studies have documented the effects of SFN-Cys on different cancer types:

  • Prostate Cancer : In vitro studies revealed that SFN-Cys inhibited the invasion of DU145 and PC3 prostate cancer cells by downregulating galectin-1 expression . The compound also demonstrated a significant reduction in androgen receptor (AR) levels in LNCaP cells, leading to decreased prostate-specific antigen (PSA) production .
  • Glioblastoma : Research showed that SFN could induce ROS-dependent apoptosis in glioblastoma cells, suggesting a potential therapeutic role for SFN-Cys in treating aggressive brain tumors .

Case Studies

Research into the immunomodulatory effects of SFN-Cys is still emerging:

  • A study involving healthy volunteers demonstrated that LSF reduced inflammatory cytokines and altered immune cell populations, highlighting its potential as an immunomodulatory agent .

Summary of Findings

The following table summarizes key findings regarding the applications of D,L-Sulforaphane L-cysteine:

Application AreaMechanismKey FindingsReferences
AnticancerInduction of apoptosisInduces apoptosis in glioblastoma cells
Inhibition of migration/invasionSuppresses invasion in prostate cancer
ImmunomodulationCytokine modulationReduces pro-inflammatory cytokines
Differentiation of immune cellsPromotes differentiation into dendritic cells

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Analysis of Sulfur-Containing Compounds
Compound Molecular Weight Key Pathway/Function Stability Notes Toxicity Observations
This compound 265.3 g/mol Keap1-Nrf2 activation, phase II enzymes High metabolic stability Not reported
L-Sulforaphane 177.3 g/mol Nrf2 activation, neuroprotection Lower bioavailability Non-toxic at dietary doses
DL-Homocysteine 135.2 g/mol Methylation cycles, formaldehyde reaction Moderate thermal stability Linked to cardiovascular risks
L-Cysteine 121.2 g/mol Antioxidant synthesis, H₂S production Decomposes at 190–240°C Non-toxic up to 4-week studies
D-Cysteine 121.2 g/mol Similar to L-cysteine but stereoisomer Similar to L-cysteine Induces anemia in rats
Table 2: Reactivity with Formaldehyde (2-hour reaction)
Compound % Conversion to +12 amu Product
L-Cysteine 0.68%
DL-Homocysteine 0.68%
L-Methionine 0.33%
Glycine Amide 0.68%

Research Findings and Implications

  • Nrf2 Pathway Specificity : this compound’s dual role in Nrf2 activation and cysteine conjugation distinguishes it from L-sulforaphane and allicin, which lack direct enzymatic interaction .
  • Stereochemical Toxicity : The anemia observed with D-cysteine underscores the importance of enantiomeric purity in therapeutic applications .

Biological Activity

D,L-Sulforaphane L-cysteine (SFN-Cys) is a compound derived from sulforaphane, a phytochemical found in cruciferous vegetables. It has garnered attention for its potential biological activities, particularly in cancer prevention and treatment. This article explores the biological activity of SFN-Cys, focusing on its mechanisms of action, effects on cell proliferation, invasion, and apoptosis, supported by data tables and relevant case studies.

Cell Cycle Regulation

Research indicates that SFN-Cys significantly affects cell cycle regulation. A study demonstrated that SFN-Cys downregulates cyclin-dependent kinases (CDK4 and CDK6) and retinoblastoma protein (p-Rb), leading to cell cycle arrest in the G0/G1 phase in glioblastoma cells (U87MG and U373MG) . The mechanism involves the activation of the ERK1/2 pathway, which enhances proteasomal degradation of CDK4/CDK6.

Inhibition of Migration and Invasion

SFN-Cys has been shown to inhibit cell migration and invasion in prostate cancer cell lines (DU145 and PC3). A dose-dependent study revealed that treatment with 15 µM SFN-Cys resulted in significant morphological changes indicative of reduced invasiveness . The compound also decreased the expression of galectin-1, a protein associated with tumor invasion.

Induction of Apoptosis

SFN-Cys induces apoptosis in various cancer cells through reactive oxygen species (ROS)-dependent mechanisms. In glioblastoma cells, SFN-Cys treatment led to increased levels of caspase-3 and Bax while decreasing Bcl-2 expression, promoting apoptotic pathways . This suggests that SFN-Cys can effectively trigger programmed cell death in malignant cells.

Summary of Key Studies

StudyFindingsCell LinesConcentration Used
Downregulation of CDK4/CDK6; G0/G1 phase arrestU87MG, U373MGVaries
Inhibition of migration; morphological changesDU145, PC315 µM
Induction of apoptosis via ROSGBM cellsVaries
Microtubule disruption; invasion inhibitionSK-1 cells10 µM

Case Studies

  • Glioblastoma Treatment : A study focused on the effects of SFN-Cys on glioblastoma cells demonstrated that the compound not only inhibited proliferation but also induced significant apoptosis through ROS accumulation. This highlights its potential as a therapeutic agent against aggressive brain tumors .
  • Prostate Cancer Inhibition : In another investigation involving prostate cancer cells, SFN-Cys was found to suppress invasive properties effectively. The study reported that treatment led to changes in cellular morphology and reduced migration capabilities, indicating its role in preventing metastasis .

Q & A

Q. What experimental approaches are recommended to characterize the stability of D,L-Sulforaphane-L-cysteine in biological matrices?

Methodological Answer: Stability studies should employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to quantify degradation products under physiological conditions (e.g., pH, temperature). Accelerated stability testing (40°C/75% relative humidity) can predict shelf-life, while kinetic modeling (e.g., Arrhenius equation) extrapolates degradation rates . For structural integrity, Fourier-transform infrared spectroscopy (FTIR) can monitor S-H and S-S bond stability, as demonstrated in L-cysteine/L-cystine studies . Include controls for oxidative stress (e.g., glutathione depletion) to assess compound resilience in cellular models .

Q. How is the Keap1-Nrf2 pathway activation by D,L-Sulforaphane-L-cysteine quantified in vitro?

Methodological Answer: Standard assays include:

  • Electrophoretic mobility shift assay (EMSA) to measure Nrf2-DNA binding activity.
  • Luciferase reporter gene assays using ARE (antioxidant response element)-driven constructs.
  • Western blotting for Nrf2 nuclear translocation and downstream targets (e.g., HO-1, NQO1).
    For dose-response studies, use nuclear extracts from treated cells (e.g., HepG2) and validate with competitive inhibitors like ML385 . Normalize data to housekeeping proteins and include untreated controls to minimize baseline variability .

Q. What in vitro models are optimal for studying immunomodulatory effects of D,L-Sulforaphane-L-cysteine?

Methodological Answer:

  • Primary immune cells : Isolate human peripheral blood mononuclear cells (PBMCs) and stimulate with lipopolysaccharide (LPS) or phytohemagglutinin (PHA). Measure cytokine release (IL-6, TNF-α) via ELISA .
  • Immune cell lines : Use THP-1 (monocytic) or Jurkat (T-cell) lines. Pre-treat with the compound and assess NF-κB activation via phospho-specific antibodies or fluorescent reporters .
  • Co-culture systems : Combine macrophages and T-cells to evaluate cross-talk modulation. Include ROS scavengers (e.g., NAC) to distinguish direct vs. antioxidant-mediated effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antioxidant vs. pro-oxidant effects of D,L-Sulforaphane-L-cysteine?

Methodological Answer: Contradictions often arise from:

  • Dosage thresholds : Perform redox flux assays (e.g., DCFH-DA for ROS, GSH/GSSG ratios) across a wide concentration range (nM to μM).
  • Cell-type specificity : Compare epithelial vs. immune cells, as Nrf2 sensitivity varies by lineage .
  • Temporal dynamics : Use real-time sensors (e.g., HyPer for H₂O₂) to capture transient oxidative bursts.
    Reference theoretical IR spectral shifts (e.g., S-S vs. S-H vibrational modes) to correlate structural changes with functional outcomes .

Q. What strategies optimize in vivo bioavailability studies for D,L-Sulforaphane-L-cysteine?

Methodological Answer:

  • Pharmacokinetic (PK) profiling : Administer the compound via oral gavage or intravenous injection in rodents. Collect plasma at intervals (0–24h) and quantify via LC-MS/MS. Calculate AUC, Cmax, and half-life .
  • Tissue distribution : Use radiolabeled analogs (e.g., ³⁵S) or isotope dilution MS to track accumulation in target organs (e.g., liver, brain).
  • Metabolite identification : Incubate with liver microsomes/S9 fractions to detect phase I/II metabolites. Cross-validate with in silico tools (e.g., SWISSADME) .

Q. How should multi-omics approaches be integrated to elucidate the pleiotropic effects of D,L-Sulforaphane-L-cysteine?

Methodological Answer:

  • Transcriptomics : RNA-seq of treated cells (e.g., HepG2) to map Nrf2-dependent vs. -independent pathways. Use gene set enrichment analysis (GSEA) for pathway prioritization .
  • Proteomics : SILAC (stable isotope labeling by amino acids in cell culture) to quantify protein expression changes, focusing on redox regulators (e.g., thioredoxin, peroxiredoxins) .
  • Metabolomics : LC-MS-based untargeted profiling to identify altered metabolites (e.g., glutathione conjugates, cysteine derivatives). Apply multivariate analysis (PCA, OPLS-DA) to distinguish treatment-specific signatures .

Data Contradiction Analysis

Q. How can discrepancies in Nrf2 activation levels across studies be systematically addressed?

Methodological Answer:

  • Standardize assays : Use identical cell lines, passage numbers, and serum conditions. Report inter-assay CV% for luciferase/EMSA results .
  • Control for batch effects : Include reference compounds (e.g., sulforaphane) in each experiment.
  • Meta-analysis : Pool data from public repositories (e.g., GEO, PRIDE) and apply random-effects models to quantify heterogeneity sources (e.g., dosage, exposure time) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
D,L-Sulforaphane L-cysteine
Reactant of Route 2
Reactant of Route 2
D,L-Sulforaphane L-cysteine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.